
Ornipressin Acetate: A Deep Dive into its
Selective Vasopressin V1a Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ornipressin acetate

Cat. No.: B11935419 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Ornipressin, a synthetic analogue of arginine vasopressin (AVP), is a potent vasoconstrictor

that exhibits a high degree of selectivity for the vasopressin V1a receptor. Also known as [8-

ornithine]-vasopressin, its structure differs from the endogenous hormone AVP by the

substitution of ornithine for arginine at position 8. This modification significantly influences its

receptor binding profile and subsequent physiological effects. This technical guide provides a

comprehensive overview of ornipressin acetate, focusing on its mechanism of action, receptor

selectivity, and the experimental methodologies used to characterize its pharmacological

profile.

Chemical Properties and Structure
Ornipressin acetate is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-

Asn-Cys-Pro-Orn-Gly-NH2, where the two cysteine residues are joined by a disulfide bridge.

Table 1: Chemical and Physical Properties of Ornipressin Acetate
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Property Value

Chemical Formula C45H63N13O12S2 · C2H4O2

Molecular Weight 1102.2 g/mol

CAS Number 3397-23-7

Appearance White to off-white solid

Purity Typically >98%

Mechanism of Action: V1a Receptor-Mediated
Signaling
Ornipressin exerts its physiological effects primarily through the activation of the vasopressin

V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The V1a

receptor is predominantly coupled to the Gq/11 family of G proteins.

Upon binding of ornipressin to the V1a receptor, a conformational change in the receptor

activates the associated G protein. This initiates a downstream signaling cascade:

Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates

PLC.

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum,

triggering the release of stored calcium (Ca2+) into the cytoplasm.

Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration, along with the

activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light

chains, resulting in smooth muscle contraction.

This signaling pathway is the primary mechanism underlying the potent vasoconstrictive effects

of ornipressin.[1][2]
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Caption: V1a Receptor Signaling Pathway.

Receptor Selectivity Profile
A key characteristic of ornipressin is its selectivity for the V1a receptor over other vasopressin

receptor subtypes (V1b and V2) and the structurally related oxytocin receptor. This selectivity

profile is critical for its therapeutic application, as it minimizes off-target effects. The functional

selectivity of ornipressin has been determined using in vitro reporter gene assays.

Table 2: Functional Potency (EC50) of Ornipressin Acetate at Human Vasopressin and

Oxytocin Receptors

Receptor EC50 (nM)

V1a Receptor 0.69

V2 Receptor 0.45

V1b Receptor 7.5

Oxytocin Receptor 71

Data obtained from reporter gene expression assays in HEK293 cells.

While ornipressin shows high potency at both V1a and V2 receptors in this particular assay, its

selectivity against the V1b and oxytocin receptors is evident. For comparison, the binding

affinities of the endogenous ligand, arginine vasopressin (AVP), are provided below.
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Table 3: Binding Affinity (Ki) of Arginine Vasopressin (AVP) at Human Vasopressin Receptors

Receptor Ki (nM)

V1a Receptor 1.8 ± 0.4

V2 Receptor ~0.85

Note: Ki values can vary between studies depending on the specific assay conditions and cell

types used.

Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Detailed pharmacokinetic parameters for ornipressin in humans are not extensively

documented in publicly available literature. However, based on data from related vasopressin

analogues like desmopressin, it is expected to have a relatively short half-life when

administered intravenously. For instance, the terminal elimination half-life of desmopressin is

approximately 2 to 3 hours.

Pharmacodynamics
The primary pharmacodynamic effect of ornipressin is vasoconstriction, leading to an increase

in systemic vascular resistance and a subsequent rise in mean arterial pressure.[3] In animal

models, administration of ornipressin has been shown to significantly increase arterial blood

pressure.[4] Studies have also demonstrated its potent vasoconstrictive effects on specific

vascular beds, such as the coronary arteries, which can lead to a decrease in myocardial blood

flow.[3]

Experimental Protocols
The characterization of ornipressin acetate's pharmacological profile relies on a suite of in

vitro and in vivo experimental techniques. The following sections outline the general

methodologies for key assays.
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Receptor Binding Assay (Competitive Radioligand
Binding)
This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific

receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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